Cyclopropylboronic acid

Overview

Description

Cyclopropylboronic Acid is an organoboronic acid commonly used in highly efficient Suzuki coupling reactions . It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .

Synthesis Analysis

The primary method for the synthesis of cyclopropylboronic acids involves cyclopropanation of vinyl boronic acids derived from hydroboration of alkynes . A novel process for synthesizing cyclopropylboronic acid involves the synthesis of cyclopropyl-lithium and the synthesis of the cyclopropyl-boronic acid .Molecular Structure Analysis

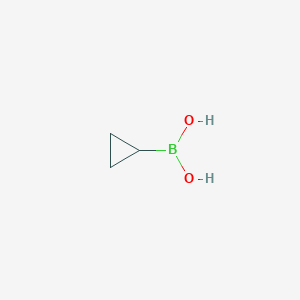

The molecular formula of Cyclopropylboronic acid is C3H7BO2 . Its molecular weight is 85.90 g/mol . The InChIKey of Cyclopropylboronic acid is WLVKDFJTYKELLQ-UHFFFAOYSA-N .Chemical Reactions Analysis

Cyclopropylboronic Acid undergoes efficient Suzuki-type coupling reactions with a range of aryl and heteroarylbromides . The unique bonding and structural properties of cyclopropane render it more easily functionalized in transition-metal-catalysed cross-couplings .Physical And Chemical Properties Analysis

Cyclopropylboronic acid has a molecular weight of 85.90 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . Its rotatable bond count is 1 . The topological polar surface area is 40.5 Ų . The heavy atom count is 6 .Scientific Research Applications

Cyclopropylation of Heterocyclic Cores

Cyclopropylboronic acid is used in the cyclopropylation of heterocyclic cores . This involves the incorporation of a cyclopropane ring into various heterocyclic cores using cyclopropyl-substituted organoboron compounds .

Suzuki–Miyaura Reactions

The Suzuki–Miyaura reaction is a type of cross-coupling reaction, used widely in organic chemistry for the synthesis of carbon-carbon bonds . Cyclopropylboronic acid is used in this reaction due to its high reactivity and stereoselectivity .

Chan–Lam Reactions

Chan–Lam reactions involve the coupling of arylboronic acids and amines or alcohols to form arylamines or aryl ethers . Cyclopropylboronic acid is used in these reactions due to its unique properties .

Coupling Processes Involving Organotrifluoroborates

Cyclopropylboronic acid is used in recent coupling processes involving organotrifluoroborates . These processes are used for the synthesis of various organic compounds .

C–H Activation of Heterocyclic Substrates

Cyclopropylboronic acid is used in the C–H activation of heterocyclic substrates . This process involves the activation of a carbon-hydrogen bond, which is a crucial step in many chemical reactions .

Microwave-Assisted Copper (II)-Catalyzed N -Cyclopropylation

Cyclopropylboronic acid is used as a reagent for microwave-assisted copper (II)-catalyzed N -cyclopropylation . This process is used for the synthesis of various organic compounds .

7. Nickel- and Copper-Catalyzed Suzuki-Miyaura Coupling Reaction of Arenes Cyclopropylboronic acid is used in the nickel- and copper-catalyzed Suzuki-Miyaura coupling reaction of arenes . This process is used for the synthesis of various organic compounds .

8. Palladacycle-Catalyzed Suzuki-Cross Coupling of Aryl Halides Cyclopropylboronic acid is used in the palladacycle-catalyzed Suzuki-cross coupling of aryl halides . This process is used for the synthesis of various organic compounds .

Mechanism of Action

Target of Action

Cyclopropylboronic acid is a boronic acid derivative that is used as a reagent in various organic reactions . Its primary targets are typically organic compounds, including halides, acids, and alcohols . The compound interacts with these targets to form corresponding aromatic compounds, alcohols, and boronic acid esters .

Mode of Action

The interaction of cyclopropylboronic acid with its targets often involves catalysis by palladium . For instance, it can react with many halide alkanes, acid compounds, and alcohols to form corresponding aromatic compounds, alcohols, and boronic acid esters . These reactions are typically catalyzed by palladium .

Biochemical Pathways

Cyclopropylboronic acid is involved in several biochemical pathways. It is used in the Suzuki-Miyaura coupling reaction of arenes , a process that forms carbon-carbon bonds and is crucial in organic synthesis. It is also used in the palladium-catalyzed decarboxylative coupling , a reaction that involves the removal of a carboxyl group and the formation of a new bond.

Pharmacokinetics

It is known to be a solid compound with a molecular weight of 8590 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of cyclopropylboronic acid’s action is the formation of new compounds through various reactions. For example, it can be used in the preparation of diaryl ketones by arylation of arylboronic acids with aromatic aldehydes . It can also be used in the synthesis of aminothiazolylpyrrolidine-based tartrate diamides, which are inhibitors of TACE (tumor necrosis factor-alpha converting enzyme) and can be used to treat inflammatory disorders and cancer .

Action Environment

The action of cyclopropylboronic acid can be influenced by environmental factors. For instance, it is sensitive to moisture , which means that its stability and efficacy can be affected by the presence of water. It is typically stored at -20°C to maintain its stability .

Safety and Hazards

Cyclopropylboronic acid should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Cyclopropylboronic Acid is increasingly relevant to the pharmaceutical industry, as they can serve as sp3 -rich bioisosteres for phenyl rings and provide favorable pharmacokinetic properties . The advent of transition-metal catalysis has enabled the installation of functionalized cyclopropanes using cross-coupling reactions . The global Cyclopropylboronic Acid market is projected to reach US$ million in 2029, increasing from US$ million in 2022, with the CAGR of % during the period of 2023 to 2029 .

properties

IUPAC Name |

cyclopropylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BO2/c5-4(6)3-1-2-3/h3,5-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLVKDFJTYKELLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CC1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375402 | |

| Record name | Cyclopropylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropylboronic acid | |

CAS RN |

411235-57-9 | |

| Record name | Cyclopropylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=411235-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes to cyclopropylboronic acid?

A1: Several methods exist for synthesizing cyclopropylboronic acid. Common approaches include:

- Grignard Reaction: Reacting cyclopropylmagnesium bromide with a boric acid ester, followed by hydrolysis and purification. This method offers high purity and yield but requires careful handling of Grignard reagents [].

- Reaction with Butyllithium: Reacting cyclopropyl bromide with butyllithium to generate cyclopropyllithium, followed by reaction with a boric acid ester and subsequent hydrolysis []. This method also provides high purity and yield, but requires ultralow temperatures to control reactivity.

- From Propargylic Silyl Ethers: Utilizing a three-step, one-pot procedure involving hydroboration, Lewis acid-mediated cyclization, and pinacol ester formation []. This method provides efficient access to cyclopropylboronic acid pinacol esters from readily available starting materials.

Q2: What is the significance of Suzuki-Miyaura cross-coupling reactions involving cyclopropylboronic acid?

A2: Suzuki-Miyaura cross-coupling reactions are widely employed to form carbon-carbon bonds. Cyclopropylboronic acid participates readily in these reactions, enabling the synthesis of diverse cyclopropyl-substituted compounds, including:

- Arylcyclopropanes: Coupling with aryl bromides, iodides, triflates, and even chlorides using palladium catalysts [, , , , , , ].

- Alkenylcyclopropanes: Coupling with alkenyl triflates and bromoacrylates under palladium catalysis [, , ].

- Heteroarylcyclopropanes: Coupling with heteroaryl triflates and bromides in the presence of palladium catalysts [, , ].

- Cyclopropyl ketones: Coupling with acyl chlorides using palladium catalysts and specific base combinations [].

Q3: Can cyclopropylboronic acid be used in other types of coupling reactions?

A3: Yes, besides Suzuki-Miyaura couplings, cyclopropylboronic acid has been successfully employed in:

- Copper-Mediated N-Cyclopropylations: Reacting with azoles, amides, sulfonamides, and anilines in the presence of copper catalysts to yield N-cyclopropyl derivatives [, , , ].

- Copper-Promoted S-Cyclopropylations: Coupling with thiophenols using copper catalysts to afford aryl cyclopropyl sulfides [].

Q4: Does the stereochemistry of cyclopropylboronic acid influence its reactivity?

A4: Yes, research indicates that the stereochemistry of substituted cyclopropylboronic acids is generally retained during palladium-catalyzed cross-coupling reactions, leading to stereodefined cyclopropane-containing products [, , , , , , , , ].

Q5: What are the potential applications of cyclopropylboronic acid derivatives?

A5: The unique properties of the cyclopropyl group, such as its ring strain and ability to mimic other functional groups, make cyclopropylboronic acid a valuable tool for synthesizing compounds with potential applications in:

- Medicinal Chemistry: Cyclopropyl-containing compounds are prevalent in pharmaceuticals and agrochemicals. Cyclopropylboronic acid provides a route to diverse structures for drug discovery [, , ].

- Materials Science: The rigid and strained nature of the cyclopropyl group can influence the properties of materials. Cyclopropylboronic acid derivatives may be useful for developing new materials [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

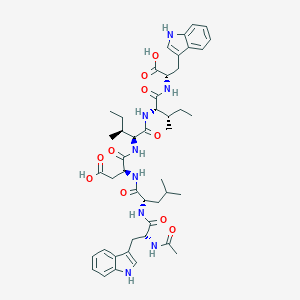

![3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid](/img/structure/B131849.png)